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Cat. No.: B151243 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the solid-phase synthesis of ribonucleic acid

(RNA) using the tert-butyldimethylsilyl (TBDMS) protecting group for the 2'-hydroxyl function.

The protocols detailed herein are based on the well-established β-cyanoethyl phosphoramidite

chemistry, a robust and widely adopted method for the automated synthesis of

oligonucleotides.[1][2]

The use of the TBDMS group for 2'-hydroxyl protection is a cornerstone of RNA synthesis,

offering stability during the synthesis cycles and reliable removal during the final deprotection

steps.[2][3] This methodology is critical for the production of a wide range of RNA molecules,

including messenger RNA (mRNA), small interfering RNA (siRNA), guide RNA for CRISPR

applications, and RNA aptamers, which are pivotal in modern therapeutics and diagnostics.[1]

[4]

Principle of Solid-Phase RNA Synthesis
Solid-phase RNA synthesis is a cyclical process involving four key chemical reactions for each

nucleotide addition: detritylation, coupling, capping, and oxidation.[2] The growing RNA chain is

covalently attached to an insoluble solid support, typically controlled pore glass (CPG), which

facilitates the removal of excess reagents by simple filtration and washing.[1]

The 2'-hydroxyl group of the ribose is protected by the TBDMS group to prevent unwanted side

reactions and chain cleavage during synthesis.[3] The exocyclic amines of the nucleobases
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(Adenine, Guanine, and Cytosine) are also protected with base-labile groups to prevent

branching of the growing oligonucleotide chain.[1][5]

Experimental Workflow Overview
The entire process, from synthesis to the final purified RNA, can be visualized as a multi-stage

workflow.
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Caption: High-level workflow of solid-phase RNA synthesis.
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Quantitative Data Summary
The efficiency of each step in the synthesis and deprotection process is crucial for obtaining a

high yield of the final RNA product. The following tables summarize key quantitative

parameters.

Table 1: Solid-Phase Synthesis Cycle Parameters
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Parameter Value/Range Notes

Coupling Efficiency (per step) 97.5% - 99.6%

Determined by trityl cation

assay.[6][7] Higher efficiencies

are achieved with optimized

activators and longer coupling

times.

Phosphoramidite

Concentration
0.1 M in anhydrous acetonitrile

A 6- to 10-fold excess relative

to the support-bound 5'-

hydroxyl groups is typically

used.[6]

Activator Concentration
0.25 M in anhydrous

acetonitrile

5-Ethylthio-1H-tetrazole (ETT)

or 5-Benzylthio-1H-tetrazole

(BTT) are commonly used.[6]

[8]

Coupling Time 3 - 15 minutes

Longer coupling times are

generally required for RNA

synthesis compared to DNA

synthesis due to the steric

hindrance of the 2'-TBDMS

group.[3][8] BTT allows for

shorter coupling times (e.g., 3

minutes) compared to ETT

(e.g., 6 minutes).[8]

Capping Reagent

Acetic Anhydride/2,6-

Lutidine/THF and N-

Methylimidazole/THF

Standard reagents for

acetylating unreacted 5'-

hydroxyl groups.[6]

Oxidizing Reagent
Iodine (I₂) in

THF/Pyridine/Water

Converts the phosphite triester

to a more stable phosphate

triester.[6]

Table 2: Deprotection and Purification Parameters
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Parameter Reagent/Condition
Duration &
Temperature

Notes

Cleavage from

Support & Base

Deprotection

Ammonium

hydroxide/Ethanol

(3:1, v/v) or AMA

(Ammonium

hydroxide/40%

aqueous

Methylamine, 1:1, v/v)

4 hours at 65°C

(NH₄OH/EtOH) or 10

minutes at 65°C

(AMA)

AMA is a faster

"UltraFast"

deprotection method.

[6][8][9] The choice of

base protecting

groups on the

phosphoramidites

(e.g., acetyl for

Cytidine) can

influence the

deprotection

conditions.[8]

2'-TBDMS

Deprotection

Triethylamine

trihydrofluoride

(TEA·3HF) in N-

methylpyrrolidone

(NMP) or DMSO

1.5 - 2.5 hours at

65°C

TEA·3HF is a

commonly used

reagent for efficient

and clean removal of

the TBDMS groups.[6]

[8][9] Anhydrous

conditions are

important to prevent

RNA degradation.

Purification Method

Anion-Exchange

HPLC or Reversed-

Phase HPLC

Gradient elution

The choice of HPLC

method depends on

the length and

properties of the RNA.

[10] Reversed-phase

HPLC is often used

for "DMT-on"

purification.

Typical Overall Yield Variable Highly dependent on

the length and

sequence of the RNA.

For a 20-mer, crude
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purities around 27%

(TBDMS) can be

expected before

purification.[4]

Detailed Experimental Protocols
Protocol 1: Solid-Phase RNA Synthesis Cycle
This protocol outlines the steps for a single nucleotide addition on an automated DNA/RNA

synthesizer.

Materials:

5'-O-DMT-2'-O-TBDMS-N-protected ribonucleoside-3'-O-(β-cyanoethyl-N,N-

diisopropylamino) phosphoramidites (A, C, G, U)

Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside

Anhydrous Acetonitrile

Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in

Dichloromethane

Activator Solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT)

in Acetonitrile[6][8]

Capping Solution A: Acetic Anhydride/2,6-Lutidine/THF

Capping Solution B: 16% N-Methylimidazole in THF[6]

Oxidizer Solution: 0.02 M Iodine in THF/Pyridine/Water

Procedure:

Detritylation: The column containing the solid support is washed with anhydrous acetonitrile.

The 5'-DMT protecting group is removed by treating the support with the deblocking solution.
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The column is then washed extensively with acetonitrile to remove the acid and the liberated

trityl cation.

Coupling: The phosphoramidite solution and the activator solution are delivered

simultaneously to the column. The coupling reaction proceeds for 3-6 minutes.[8]

Capping: After the coupling step, the column is washed with acetonitrile. Any unreacted 5'-

hydroxyl groups are acetylated by treatment with the capping solutions to prevent the

formation of deletion mutations.

Oxidation: The column is washed with acetonitrile. The newly formed phosphite triester

linkage is oxidized to a more stable phosphate triester by treatment with the oxidizer

solution.

Washing: The column is washed thoroughly with acetonitrile to prepare for the next synthesis

cycle.

These steps are repeated for each nucleotide to be added to the sequence.

Protocol 2: Cleavage and Deprotection
This protocol describes the removal of the synthesized RNA from the solid support and the

cleavage of all protecting groups.

Materials:

Ammonium hydroxide/40% aqueous Methylamine (AMA) solution (1:1, v/v)

Triethylamine trihydrofluoride (TEA·3HF)

Anhydrous N-methylpyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)[6][8]

Sodium Acetate (3 M, pH 5.2)

n-Butanol or Ethanol

Procedure:
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Cleavage and Base Deprotection (AMA Treatment):

Transfer the CPG support from the synthesis column to a screw-cap vial.

Add the AMA solution to the vial, ensuring the CPG is fully submerged.

Seal the vial tightly and heat at 65°C for 10-20 minutes.[9]

Allow the vial to cool to room temperature. Transfer the supernatant containing the

cleaved and partially deprotected RNA to a new tube.

Wash the CPG with water or a suitable buffer and combine the washes with the

supernatant.

Lyophilize the combined solution to dryness.

2'-TBDMS Group Removal (Desilylation):

To the dried RNA pellet, add a solution of TEA·3HF in anhydrous NMP or DMSO.[6][8]

Incubate the mixture at 65°C for 1.5 to 2.5 hours.[6][9]

Cool the reaction mixture on ice.

Precipitation of the RNA:

Quench the desilylation reaction by adding a suitable quenching buffer or by proceeding

directly to precipitation.

Add 3 M Sodium Acetate (1/10th of the volume of the desilylation mixture).

Add 3 volumes of cold n-butanol or ethanol.

Incubate at -20°C or -70°C for at least 1 hour to precipitate the RNA.

Centrifuge at high speed to pellet the RNA.

Carefully decant the supernatant and wash the pellet with 70% ethanol.
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Air-dry or vacuum-dry the RNA pellet.

Protocol 3: Purification by HPLC
This protocol provides a general outline for the purification of the deprotected RNA using High-

Performance Liquid Chromatography.

Materials:

Deprotected and precipitated RNA pellet

Nuclease-free water

HPLC system with a suitable anion-exchange or reversed-phase column

Mobile Phase Buffers (specific buffers will depend on the column and separation method)

Procedure:

Sample Preparation: Dissolve the dried RNA pellet in a suitable volume of nuclease-free

water or HPLC starting buffer.

HPLC Separation:

Inject the dissolved RNA sample onto the HPLC column.

Elute the RNA using a gradient of the mobile phase buffers. The gradient will be optimized

to separate the full-length product from shorter failure sequences.

Monitor the elution profile at 260 nm.

Fraction Collection: Collect the fractions corresponding to the major peak, which represents

the full-length RNA product.

Desalting: Desalt the collected fractions using a suitable method such as size-exclusion

chromatography or ethanol precipitation.

Quantification and Analysis: Quantify the purified RNA by measuring its absorbance at 260

nm. Analyze the purity by analytical HPLC or gel electrophoresis.
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Signaling Pathways and Logical Relationships
The chemical transformations during the solid-phase synthesis cycle can be represented as a

logical flow.

Single Nucleotide Addition Cycle

CPG-Nuc-OH Detritylation
(Acid Treatment)

CPG-Nuc-5'-OH
Removes 5'-DMT

Coupling
(Phosphoramidite + Activator)

Capping
(Acetic Anhydride)

Unreacted

CPG-Nuc-p(III)-Nuc-DMTForms new linkage
Oxidation
(Iodine)

Capped Failure Sequences

CPG-Nuc-p(V)-Nuc-DMTStabilizes backbone

Ready for next cycle

Click to download full resolution via product page

Caption: Chemical transformations in one cycle of RNA synthesis.

Conclusion
The solid-phase synthesis of RNA using TBDMS protection is a powerful and versatile

technology that has been instrumental in advancing RNA-based research and therapeutics.

While the synthesis of RNA is more challenging than that of DNA, primarily due to the presence

of the 2'-hydroxyl group, the protocols and reagents described in this document provide a

reliable framework for obtaining high-quality synthetic RNA. Careful optimization of coupling

and deprotection conditions is paramount to maximizing the yield and purity of the final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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